![molecular formula C8H15ClFN B13496573 6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)spiro[33]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₅FN·HCl It is a spirocyclic amine, characterized by a unique spiro[33]heptane structure with a fluoromethyl group attached to the second carbon and an amine group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the fluoromethyl group: This step involves the fluorination of a methyl group using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the hydrochloride salt: The final step involves the treatment of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium methoxide in appropriate solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptan-2-amine hydrochloride: Lacks the fluoromethyl group, making it less versatile in certain chemical reactions.
6-(Benzyloxy)spiro[3.3]heptan-2-amine hydrochloride: Contains a benzyloxy group instead of a fluoromethyl group, leading to different chemical properties and applications.
6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol hydrochloride:
Uniqueness
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical transformations and research applications, distinguishing it from other similar spirocyclic amines.
Propriétés
Formule moléculaire |
C8H15ClFN |
|---|---|
Poids moléculaire |
179.66 g/mol |
Nom IUPAC |
6-(fluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7H,1-5,10H2;1H |
Clé InChI |
YVKPGDLDXGUOKB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)N)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
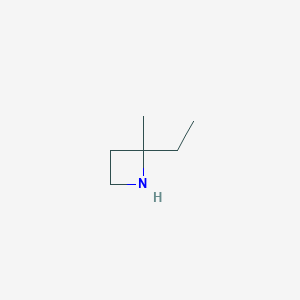
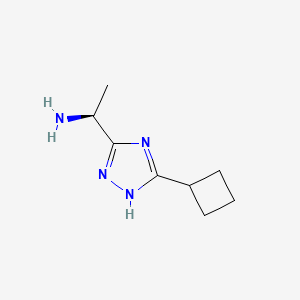
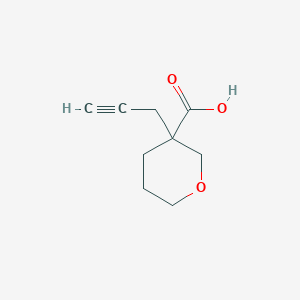
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
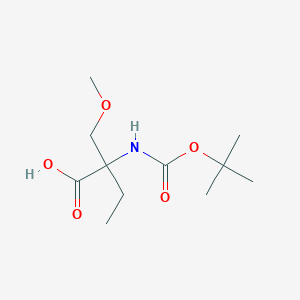
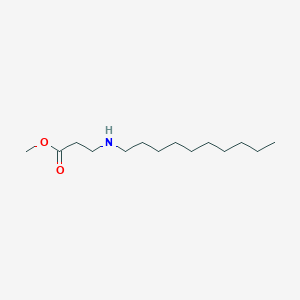
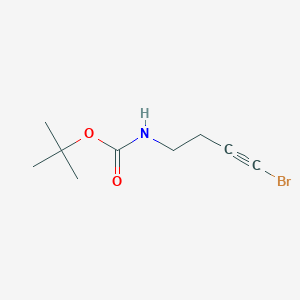
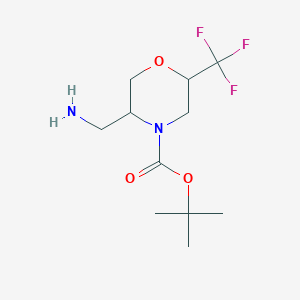
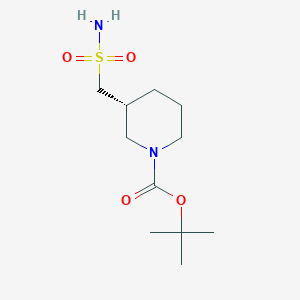
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
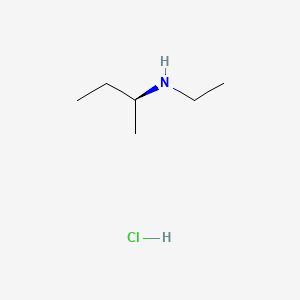
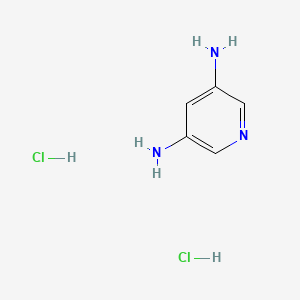
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
